An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1H-pyrazole is a fluorinated heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of a fluorine atom onto the pyrazole ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets.[1] This makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-fluoro-1H-pyrazole, supported by experimental data and protocols.
Core Chemical Properties
The fundamental physicochemical properties of 4-fluoro-1H-pyrazole are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | [1][3][4][5] |
| Molecular Weight | 86.07 g/mol | [1][3][4] |
| Appearance | Yellow oil | [6][7] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 193 °C | [1][3] |
| Density | 1.320 g/cm³ | [1][5] |
| Flash Point | 70 °C | [1] |
| Refractive Index | 1.487 | [1] |
| pKa | 13.66 ± 0.50 (Predicted) | [1] |
| Vapor Pressure | 0.673 mmHg at 25°C | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of 4-Fluoro-1H-pyrazole
Several synthetic routes to 4-fluoro-1H-pyrazole have been reported, primarily involving the cyclization of fluorinated precursors or the direct fluorination of the pyrazole ring.
Synthesis via Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde
A common and effective method involves the reaction of a fluorinated three-carbon building block with hydrazine.
Experimental Protocol:
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, dihydrazine (4.48 g, 0.043 mol) is added. The reaction mixture is subsequently heated to 55 °C for 30 minutes. After the reaction is complete, the mixture is cooled to room temperature. The pH is then adjusted to 9 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. Finally, the solvent is removed by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (3.6 g, 77% yield).[6][7]
A workflow for this synthesis is depicted in the following diagram:
Electrophilic Fluorination
Another approach involves the direct fluorination of pyrazole using an electrophilic fluorinating agent. For instance, the reaction of pyrazole with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) in acetonitrile at elevated temperatures can yield 4-fluoro-1H-pyrazole.[2] This method is advantageous as it starts from the readily available pyrazole core.
Reactivity and Applications
The presence of the fluorine atom at the C4 position significantly influences the reactivity of the pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions
4-Fluoro-1H-pyrazole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions.[1] The fluorine atom can act as a leaving group under certain conditions or direct the regioselectivity of C-H functionalization, enabling the synthesis of more complex substituted pyrazoles.
Preparation of Stannylated Derivatives
It is used in the preparation of tributylstannyl fluoropyrazole.[1][6] This organotin reagent is a valuable intermediate for further functionalization through Stille coupling and other cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1]
Role in Medicinal Chemistry
Fluorinated pyrazoles are of growing interest in drug discovery.[8] The 4-fluoro-1H-pyrazole moiety has been incorporated into molecules designed as Selective Androgen Receptor Degraders (SARDs).[2] Additionally, derivatives of 1H-pyrazole have shown a wide range of biological activities, including insecticidal properties.[9][10][11] The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-fluoro-1H-pyrazole. While a comprehensive dataset is beyond the scope of this guide, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are standard techniques used. The ¹⁹F NMR spectrum of related fluoropyrazole systems typically displays singlet resonances around -175 ppm.[8]
Conclusion
4-Fluoro-1H-pyrazole is a key fluorinated building block with a unique set of chemical properties that make it highly valuable in synthetic and medicinal chemistry. Its versatile reactivity allows for the construction of complex molecular architectures, and its incorporation into bioactive molecules continues to be an active area of research. This guide provides a foundational understanding of its properties and applications for scientists and researchers in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]
- 3. 4-Fluoro-1H-pyrazole CAS#: 35277-02-2 [m.chemicalbook.com]
- 4. 4-fluoro-1H-pyrazole | C3H3FN2 | CID 141992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Custom Synthesis Of 4-Fluoro-1H-Pyrazole CAS 35277-02-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 6. 4-Fluoro-1H-pyrazole | 35277-02-2 [chemicalbook.com]
- 7. 4-Fluoro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
